molecular formula C12H10N2 B12951644 1-methyl-9H-(2,3-13C2)pyridino[3,4-b]indole

1-methyl-9H-(2,3-13C2)pyridino[3,4-b]indole

Cat. No.: B12951644
M. Wt: 185.20 g/mol
InChI Key: PSFDQSOCUJVVGF-ZWNYFKQOSA-N
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Description

Harman-13C2,15N is a stable isotopically labeled compound, specifically a derivative of Harman, where two carbon atoms are replaced with carbon-13 and one nitrogen atom is replaced with nitrogen-15. This compound is primarily used in scientific research for tracing and studying various biochemical processes due to its unique isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Harman-13C2,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the Harman molecule. This can be achieved through various synthetic routes, including:

    Isotopic Exchange Reactions: These reactions involve the exchange of regular carbon and nitrogen atoms in Harman with their isotopically labeled counterparts.

    Chemical Synthesis: Starting from isotopically labeled precursors, Harman-13C2,15N can be synthesized through a series of chemical reactions, including cyclization and condensation reactions.

Industrial Production Methods

Industrial production of Harman-13C2,15N typically involves large-scale chemical synthesis using isotopically labeled precursors. The process is optimized to ensure high yield and purity of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

Harman-13C2,15N undergoes various chemical reactions, including:

    Oxidation: Harman-13C2,15N can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert Harman-13C2,15N to its reduced forms, such as dihydro derivatives.

    Substitution: Harman-13C2,15N can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

Harman-13C2,15N has a wide range of applications in scientific research, including:

    Chemistry: Used as a tracer in studying reaction mechanisms and pathways.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of Harman in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of Harman in the body.

    Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Harman-13C2,15N involves its interaction with various molecular targets and pathways. The isotopic labeling allows researchers to trace its movement and transformation within biological systems. This helps in understanding the biochemical pathways and mechanisms involved in its action.

Comparison with Similar Compounds

Similar Compounds

    Harman: The non-labeled version of Harman-13C2,15N.

    Tetrahydroharmine: A reduced form of Harman with similar structural features.

    Norharman: A related compound with a similar indole structure.

Uniqueness

Harman-13C2,15N is unique due to its isotopic labeling, which allows for precise tracing and study of its biochemical pathways. This makes it a valuable tool in scientific research, providing insights that are not possible with non-labeled compounds.

Properties

Molecular Formula

C12H10N2

Molecular Weight

185.20 g/mol

IUPAC Name

1-methyl-9H-(2,3-13C2)pyridino[3,4-b]indole

InChI

InChI=1S/C12H10N2/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12/h2-7,14H,1H3/i8+1,12+1,14+1

InChI Key

PSFDQSOCUJVVGF-ZWNYFKQOSA-N

Isomeric SMILES

C[13C]1=NC=CC2=[13C]1[15NH]C3=CC=CC=C23

Canonical SMILES

CC1=NC=CC2=C1NC3=CC=CC=C23

Origin of Product

United States

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